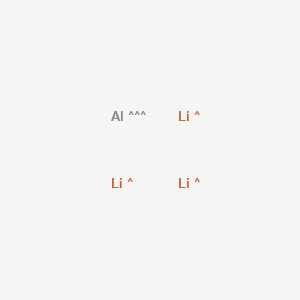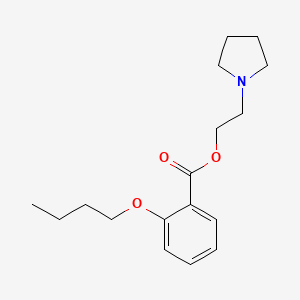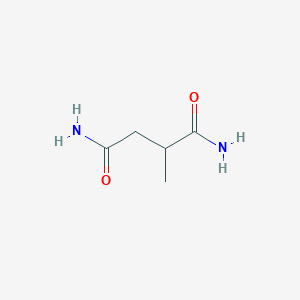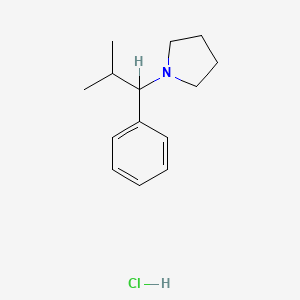
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester typically involves the reaction of diethylmalonate with hydrazine hydrate under reflux conditions using ethanol as the solvent . This reaction forms malonodihydrazide, which is then further reacted with appropriate reagents to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with hydroxyl and hydrazine substitutions, such as:
- Pyridine-3-carboxylic acid derivatives
- Pyridine-4-carboxylic acid derivatives
- Isoxazole derivatives
Uniqueness
What sets hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78886-41-6 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
ethyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-3-18-11(17)14-13-5-9-8(6-15)4-12-7(2)10(9)16/h4-5,15-16H,3,6H2,1-2H3,(H,14,17)/b13-5+ |
Clé InChI |
USRCVSGDXOOXKM-WLRTZDKTSA-N |
SMILES isomérique |
CCOC(=O)N/N=C/C1=C(C(=NC=C1CO)C)O |
SMILES canonique |
CCOC(=O)NN=CC1=C(C(=NC=C1CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


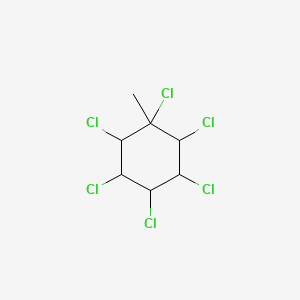
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
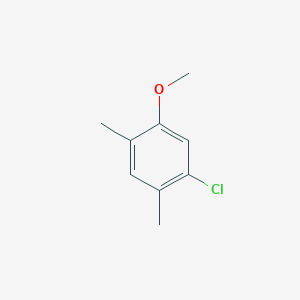
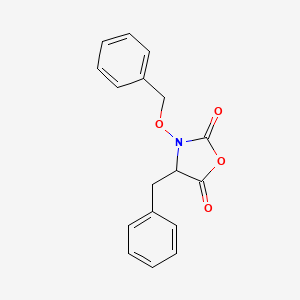

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


